molecular formula C12H12FN3O B2971472 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one CAS No. 2270913-31-8

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B2971472
CAS RN: 2270913-31-8
M. Wt: 233.246
InChI Key: WTAHCUYHYONOLC-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-amino-6-methylpyrimidin-4-one with a 3-fluorobenzyl halide in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a 3-fluorobenzyl group at the 5-position .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the pyrimidine ring could undergo electrophilic substitution, and the fluorobenzyl group could undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and reactivity would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifolate Agents and Antitumor Activity : Compounds similar to "2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one" have been studied for their role as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential antitumor activity against methotrexate-resistant murine reticulosarcoma, combining significant antitumor activity with minimal toxicity (Robson et al., 1997).
  • Supramolecular Interactions : The study of crystal structures involving aminopyrimidine derivatives, including compounds similar to the one , provides insights into supramolecular interactions, which are crucial for the development of new pharmaceuticals (Mohana et al., 2023).

Synthesis and Chemical Properties

  • Synthetic Methods : Research has been conducted on efficient synthetic methods for creating 2-amino pyrimidine derivatives, highlighting their significance in medicinal chemistry for the development of new therapeutic agents (Rauckman & Roth, 1980).
  • Antibacterial Agents : The synthesis of pyrimidine derivatives and their evaluation as antibacterial agents further demonstrate the compound's potential in creating new treatments for bacterial infections (Egawa et al., 1984).

HIV Research

  • HIV Integrase Inhibitors : Derivatives of 2-amino pyrimidines have shown promise as potent and selective inhibitors of HIV-1 integrase, a key enzyme required for the replication of the virus, underscoring the potential for developing novel antiviral agents (Pace et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with enzymes or receptors that recognize pyrimidine derivatives .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-amino-5-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAHCUYHYONOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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